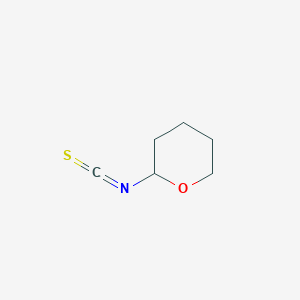![molecular formula C15H20O4 B14350361 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol CAS No. 91999-04-1](/img/no-structure.png)
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[45]decan-7-ol is an organic compound characterized by a spirocyclic structure This compound features a unique arrangement where two rings are connected through a single common atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol typically involves the reaction of appropriate diols with cyclic ketones under acidic conditions to form the spirocyclic structure. One common method includes the use of a diol and a cyclic ketone in the presence of an acid catalyst, leading to the formation of the spiro compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets. The hydroxyl and phenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure provides stability and specificity in its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decan-7-ol: Lacks the hydroxymethyl and phenyl groups, resulting in different chemical properties.
2-Hydroxymethyl-1,4-dioxaspiro[4.5]decane: Similar structure but without the phenyl group.
7-Phenyl-1,4-dioxaspiro[4.5]decan-7-ol: Similar structure but without the hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4
Propriétés
| 91999-04-1 | |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C15H20O4/c16-9-13-10-18-15(19-13)8-4-7-14(17,11-15)12-5-2-1-3-6-12/h1-3,5-6,13,16-17H,4,7-11H2 |
Clé InChI |
RWRIZBKEJINTMY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2(C1)OCC(O2)CO)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)




![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
